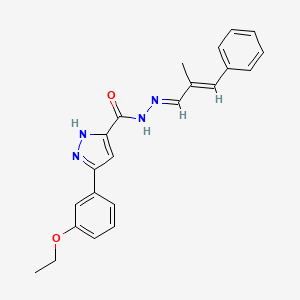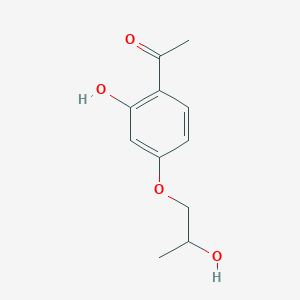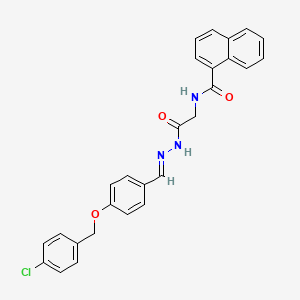
N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthamide core linked to a hydrazino group, which is further connected to a chlorobenzylidene moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-((4-chlorobenzyl)oxy)benzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
-
Coupling with Naphthamide: : The hydrazone intermediate is then coupled with 2-oxoethyl-1-naphthamide in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo compounds.
-
Reduction: : Reduction of the compound can occur at the carbonyl group, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Azo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit activity against certain pathogens or cancer cells due to its structural features. Research into its biological activity could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for further study in drug discovery.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazino group can form hydrogen bonds with biological molecules, while the aromatic rings may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-(4-Chlorobenzyl)-2-[(2E)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino]-2-oxoacetamide
- 2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-1-naphthamide stands out due to its naphthamide core, which may confer unique chemical and biological properties. The presence of the chlorobenzylidene moiety also adds to its distinctiveness, potentially enhancing its reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
764700-57-4 |
|---|---|
分子式 |
C27H22ClN3O3 |
分子量 |
471.9 g/mol |
IUPAC名 |
N-[2-[(2E)-2-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C27H22ClN3O3/c28-22-12-8-20(9-13-22)18-34-23-14-10-19(11-15-23)16-30-31-26(32)17-29-27(33)25-7-3-5-21-4-1-2-6-24(21)25/h1-16H,17-18H2,(H,29,33)(H,31,32)/b30-16+ |
InChIキー |
FRTQTJFAMIXVGG-OKCVXOCRSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



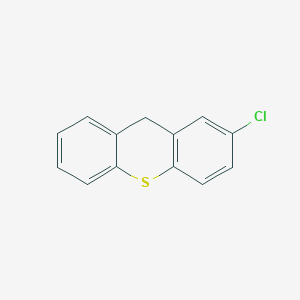

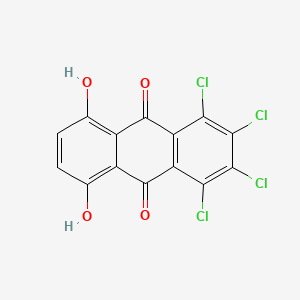
![5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004234.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004236.png)
![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)
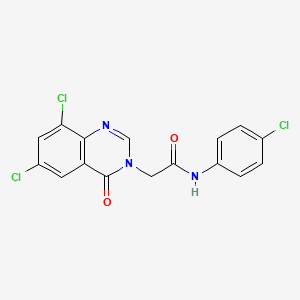
![2-[(1-Carboxyethyl)sulfanyl]benzoic acid](/img/structure/B12004269.png)

